4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one
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Overview
Description
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one is a chemical compound with a complex structure that includes a cyclohexadienone ring substituted with trimethyl and oxo-butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one typically involves the reaction of mesitylene with titanium tetrachloride and dichloromethyl methyl ether. The reaction is carried out in dry methylene chloride under controlled temperature conditions . The process involves the formation of an intermediate, which is then further reacted to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures and proper handling of hazardous materials are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one of the substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a diol.
Scientific Research Applications
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-nitrile
- 2,4,6-Trimethylphenylhydrazine hydrochloride
- 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine
Uniqueness
4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one is unique due to its specific substitution pattern and the presence of both trimethyl and oxo-butenyl groups
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-[(E)-but-2-enoyl]-4,6,6-trimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H16O2/c1-5-6-10(14)12-9(2)7-8-11(15)13(12,3)4/h5-8H,1-4H3/b6-5+ |
InChI Key |
FTIUWPNZNJNERP-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(C=CC(=O)C1(C)C)C |
Canonical SMILES |
CC=CC(=O)C1=C(C=CC(=O)C1(C)C)C |
Origin of Product |
United States |
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